molecular formula C12H11NO3 B091819 ethyl 3-formyl-1H-indole-2-carboxylate CAS No. 18450-27-6

ethyl 3-formyl-1H-indole-2-carboxylate

Cat. No. B091819
Key on ui cas rn: 18450-27-6
M. Wt: 217.22 g/mol
InChI Key: UHTMDXSOGQARCU-UHFFFAOYSA-N
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Patent
US06855730B2

Procedure details

Ethyl indole-2-carboxylate (10 g, 52.8 mmol) was formylated using POCl3 (1.3 equiv.) and DMF (1.3 equiv.) as above to give 3-formyl-1H-indole-2-carboxylic acid ethyl ester as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([O:12][CH2:13][CH3:14])=[O:11].O=P(Cl)(Cl)Cl.CN([CH:23]=[O:24])C>>[CH2:13]([O:12][C:10]([C:2]1[NH:1][C:9]2[C:4]([C:3]=1[CH:23]=[O:24])=[CH:5][CH:6]=[CH:7][CH:8]=2)=[O:11])[CH3:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC=CC=C2C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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